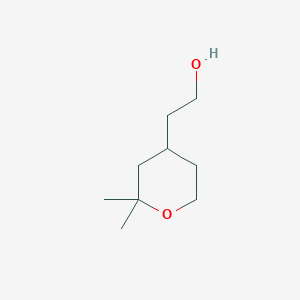
2-(2,2-Dimethyloxan-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethyloxan-4-yl)ethan-1-ol is an organic compound with the molecular formula C9H18O2 It is a derivative of tetrahydropyran, featuring a hydroxyl group attached to an ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyloxan-4-yl)ethan-1-ol typically involves the reaction of 2,2-dimethyltetrahydropyran-4-one with suitable reagents to introduce the ethyl side chain and hydroxyl group. One common method involves the reduction of 2,2-dimethyltetrahydropyran-4-one using lithium aluminum hydride (LiAlH4) to yield the desired alcohol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyloxan-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
2-(2,2-Dimethyloxan-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a building block for pharmaceutical compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethyloxan-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors, potentially influencing biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyltetrahydropyran-4-one: A precursor in the synthesis of 2-(2,2-Dimethyloxan-4-yl)ethan-1-ol.
2-(4-Benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)acetic acid:
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a tetrahydropyran ring and a hydroxyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .
Properties
Molecular Formula |
C9H18O2 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-(2,2-dimethyloxan-4-yl)ethanol |
InChI |
InChI=1S/C9H18O2/c1-9(2)7-8(3-5-10)4-6-11-9/h8,10H,3-7H2,1-2H3 |
InChI Key |
FXLLSPORYNKBOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)CCO)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















